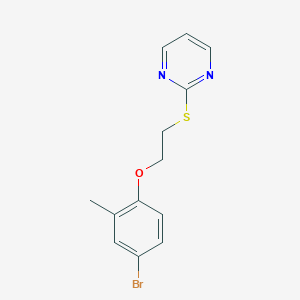

![molecular formula C12H15NO4 B215581 Methyl 4-[(ethoxyacetyl)amino]benzoate](/img/structure/B215581.png)

Methyl 4-[(ethoxyacetyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-[(ethoxyacetyl)amino]benzoate, also known as benzocaine ethyl 4-aminobenzoate, is a local anesthetic commonly used in medical and dental procedures. It is a white crystalline powder that is soluble in water and alcohol. Benzocaine is a member of the ester local anesthetic family and is used to numb the skin or mucous membranes.

Mécanisme D'action

Benzocaine works by blocking the nerve signals that transmit pain sensations to the brain. It does this by inhibiting the function of voltage-gated sodium channels in nerve cell membranes. This prevents the nerve cells from transmitting pain signals to the brain, resulting in numbness and pain relief.

Biochemical and Physiological Effects

Benzocaine is rapidly absorbed through the skin and mucous membranes and is metabolized in the liver. It has a relatively short half-life and is quickly eliminated from the body. Benzocaine has been found to be safe and well-tolerated in most individuals.

Avantages Et Limitations Des Expériences En Laboratoire

Benzocaine is commonly used in laboratory experiments as a local anesthetic for animals. It has been found to be effective in reducing pain and stress associated with various procedures such as blood collection, injections, and surgical procedures. However, Methyl 4-[(ethoxyacetyl)amino]benzoate can interfere with certain biochemical assays and should be used with caution in experiments that require accurate measurement of enzyme activity or protein expression.

Orientations Futures

There are several potential future directions for research on Methyl 4-[(ethoxyacetyl)amino]benzoate. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of Methyl 4-[(ethoxyacetyl)amino]benzoate. Another area of research is the investigation of the long-term effects of Methyl 4-[(ethoxyacetyl)amino]benzoate on nerve function and tissue damage. Finally, there is a need for further studies on the potential interactions between Methyl 4-[(ethoxyacetyl)amino]benzoate and other drugs or chemicals, particularly in the context of occupational or environmental exposure.

Méthodes De Synthèse

Benzocaine is synthesized by the reaction of p-aminobenzoic acid with ethanol and acid chloride. The reaction produces ethyl 4-aminobenzoate, which is then esterified with methanol to produce methyl 4-[(ethoxyacetyl)amino]benzoate. The synthesis process is relatively simple and can be easily scaled up for industrial production.

Applications De Recherche Scientifique

Benzocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It is also used in various over-the-counter products such as throat lozenges, cough drops, and topical pain relievers. Benzocaine has been found to be effective in reducing pain and discomfort associated with various medical and dental procedures.

Propriétés

Nom du produit |

Methyl 4-[(ethoxyacetyl)amino]benzoate |

|---|---|

Formule moléculaire |

C12H15NO4 |

Poids moléculaire |

237.25 g/mol |

Nom IUPAC |

methyl 4-[(2-ethoxyacetyl)amino]benzoate |

InChI |

InChI=1S/C12H15NO4/c1-3-17-8-11(14)13-10-6-4-9(5-7-10)12(15)16-2/h4-7H,3,8H2,1-2H3,(H,13,14) |

Clé InChI |

JLRFFDIOAGONTR-UHFFFAOYSA-N |

SMILES |

CCOCC(=O)NC1=CC=C(C=C1)C(=O)OC |

SMILES canonique |

CCOCC(=O)NC1=CC=C(C=C1)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)

![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)

![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)

![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)

![2-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B215510.png)

![N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine](/img/structure/B215511.png)

![N-methyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215514.png)

![N-cyclopentyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215515.png)

![N-cyclopentyl-N-[3-(phenylsulfanyl)propyl]amine](/img/structure/B215516.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl 2-[(4-methylphenyl)sulfanyl]ethyl ether](/img/structure/B215518.png)

![2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215519.png)

![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215520.png)